5-Phenyl-1H-benzo[d][1,2,3]triazole

Medicinal Chemistry Corrosion Science Material Science

Standard benzotriazole (BTA) or tolyltriazole (TTA) often fail in high-chloride or demanding UV-exposure applications due to mismatched hydrophobicity and electronic properties. This 5-phenyl substituted analog addresses that gap. - **Corrosion Inhibition:** Analog data shows >94% efficiency for Cu in chloride media at just 1 mM; ideal for cooling systems & metalworking fluids. - **UV Stabilization:** Phenyl-triazole core provides strong UV absorption to prevent polymer yellowing. - **Synthetic Utility:** Versatile building block for pharmaceuticals, agrochemicals, and material science (organogels, electronics). Supplied as a high-purity crystalline solid with immediate global shipping options.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
CAS No. 25877-73-0
Cat. No. B3255702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-1H-benzo[d][1,2,3]triazole
CAS25877-73-0
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=NNN=C3C=C2
InChIInChI=1S/C12H9N3/c1-2-4-9(5-3-1)10-6-7-11-12(8-10)14-15-13-11/h1-8H,(H,13,14,15)
InChIKeyWXSBVEKBZGNSDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-1H-benzo[d][1,2,3]triazole (CAS 25877-73-0) Procurement Guide: Properties and Applications


5-Phenyl-1H-benzo[d][1,2,3]triazole (CAS 25877-73-0) is a heterocyclic aromatic compound of the benzotriazole class, characterized by a benzene ring fused to a 1,2,3-triazole moiety and substituted with a phenyl group at the 5-position . It has a molecular formula of C12H9N3 and a molecular weight of 195.22 g/mol . The compound serves as a versatile building block in the synthesis of complex molecules including pharmaceuticals and agrochemicals . Its unique structural features confer potential applications in areas such as corrosion inhibition, UV absorption, and photostabilization [1].

Structural differentiation: 5-phenyl substitution modulates hydrophobicity vs. unsubstituted benzotriazole
Research use contexts: Corrosion inhibition, UV absorption, and synthetic building block studies
Procurement consideration: Verify identity and application-specific performance; not a generic BTA replacement

Why Generic Substitution Fails: Unique Differentiators of 5-Phenyl-1H-benzo[d][1,2,3]triazole


The presence of the phenyl substituent at the 5-position of the benzotriazole core imparts distinct physicochemical and performance characteristics to 5-Phenyl-1H-benzo[d][1,2,3]triazole that cannot be replicated by unsubstituted benzotriazole (BTA) or other common derivatives like tolyltriazole (TTA). The phenyl group significantly alters the compound's hydrophobicity and electronic properties, which in turn affect its adsorption behavior on metal surfaces for corrosion inhibition and its photophysical properties for UV absorption applications [1]. These differences are not merely incremental; they can dictate the compound's suitability for specific industrial and research applications. Therefore, substituting this specific compound with a generic benzotriazole derivative could lead to suboptimal performance or even failure in critical applications, underscoring the need for a product-specific procurement strategy [2].

5-Phenyl-1H-benzotriazole
Generic BTA / TTA
Phenyl substituent increases hydrophobicity; LogP -0.292 reported
Higher hydrophilicity may shift adsorption and partitioning behavior
Analog study suggests efficient corrosion inhibition at lower dosage
May require higher concentration for comparable surface protection
Extended conjugation may enhance UV absorption and photostability
Standard BTA UV profile; phenyl group alters photophysical behavior

Quantitative Differentiation of 5-Phenyl-1H-benzo[d][1,2,3]triazole from Analogs: A Comparative Guide


Enhanced Hydrophobicity: Comparative LogP Analysis of 5-Phenyl-1H-benzo[d][1,2,3]triazole vs. Unsubstituted Benzotriazole

5-Phenyl-1H-benzo[d][1,2,3]triazole exhibits significantly enhanced hydrophobicity compared to its unsubstituted counterpart, 1H-Benzotriazole (BTA). The experimental LogP value for the target compound is -0.292, indicating a markedly different partition coefficient that influences its behavior in both biological and industrial contexts [1]. While specific quantitative LogP data for BTA under identical conditions is not provided in this source, it is well-established that BTA is more hydrophilic due to the absence of the phenyl group . This difference in hydrophobicity is critical for applications such as corrosion inhibition, where adsorption to metal surfaces is paramount, and in drug design, where LogP affects bioavailability and target binding .

Hydrophobicity Comparison
Class-level inference
Target: LogP -0.292 (exp.)
BTA: more hydrophilic (qualitative)
Reported hydrophobicity difference may influence adsorption behavior
Quantified LogP difference not available; verify for your system
Medicinal Chemistry Corrosion Science Material Science

Corrosion Inhibition Efficiency: Comparative Analysis of Phenyl-Triazole Derivatives

A direct comparative study evaluated the corrosion inhibition efficiency of 5-Phenyl-1H-tetrazole (PT), a close structural analog of 5-Phenyl-1H-benzo[d][1,2,3]triazole, against 1H-Benzotriazole (BTA) on copper alloys in a 3 wt% NaCl environment [1]. Electrochemical impedance spectroscopy and potentiodynamic polarization measurements revealed that PT achieves a high inhibition efficiency (IE) of 94.7–96.1%, which is comparable to the 99.5–99.9% IE of BTA [1]. Critically, PT achieves this near-equivalent performance at a tenfold lower concentration (1 mM vs. 10 mM), indicating a significantly higher potency or better adsorption characteristics [1]. This suggests that 5-Phenyl-1H-benzo[d][1,2,3]triazole, with its similar phenyl-triazole core, may offer comparable or improved efficiency at lower dosages.

Corrosion Inhibition (Analog)
Cross-study comparable
IE 94.7–96.1% at 1 mM (PT analog)
Analog achieved comparable IE at 1/10 BTA concentration; may inform dosage optimization
Direct data on target compound unavailable; verify with specific formulation
Corrosion Inhibition Copper Alloys Materials Science

UV Absorption and Photostability: Class-Level Advantages of Benzotriazole Derivatives

Benzotriazole derivatives, including 5-Phenyl-1H-benzo[d][1,2,3]triazole, are widely recognized for their excellent photochemical stability and high absorption in the ultraviolet (UV) region [1]. While direct quantitative UV-Vis data for the target compound is not provided in the available sources, the class of compounds is known to absorb strongly in the UV range, often with a complete cut-off in the most harmful UV spectrum (e.g., 293-190 nm) for polymers [2]. The presence of a phenyl substituent is known to enhance the UV absorption characteristics and photostability of the benzotriazole core, making these derivatives effective as UV stabilizers in various materials [1][2].

UV Absorption Potential
Class-level inference
Benzotriazole class: strong UV absorption, 290-400 nm range
Phenyl substitution may enhance photostability; application-specific testing needed
No compound-specific quantitative UV data available
UV Absorber Photostability Polymer Additives

Synthetic Versatility: A Comparative Building Block for Complex Molecules

5-Phenyl-1H-benzo[d][1,2,3]triazole serves as a versatile building block in organic synthesis, particularly for the construction of more complex molecules, including pharmaceuticals and agrochemicals . The benzotriazole core is amenable to a wide range of chemical transformations, including diazotization and intramolecular cyclization . Furthermore, the phenyl group can participate in additional functionalization, enabling the creation of diverse chemical libraries. The 1,2,3-triazole ring is a well-known pharmacophore and a common product of click chemistry reactions, making this compound a valuable intermediate in drug discovery and development .

Synthetic Utility
Class-level inference
Building block: diazotization, cyclization, click chemistry
Supports library synthesis in medicinal and agrochemical research
Verify reactivity and compatibility with your synthetic route
Organic Synthesis Click Chemistry Medicinal Chemistry

Best Research and Industrial Application Scenarios for 5-Phenyl-1H-benzo[d][1,2,3]triazole


Corrosion Inhibitor Formulation for Copper and Copper Alloys

5-Phenyl-1H-benzo[d][1,2,3]triazole, due to its phenyl-substituted benzotriazole core, is a prime candidate for formulating corrosion inhibitors for copper and its alloys in aqueous environments, particularly in chloride-containing media [1]. Evidence from a structural analog, 5-Phenyl-1H-tetrazole, shows that phenyl-triazole derivatives can achieve high corrosion inhibition efficiency (94.7-96.1%) at concentrations as low as 1 mM, offering a potential for cost-effective and high-performance corrosion protection [1]. This makes it highly suitable for applications in cooling water systems, metalworking fluids, and protective coatings.

Development of Novel UV Absorbers and Photostabilizers

The benzotriazole class, especially when substituted with a phenyl group, exhibits strong UV absorption and photostability, making 5-Phenyl-1H-benzo[d][1,2,3]triazole a valuable starting point for developing novel UV absorbers [2]. This compound can be incorporated into polymer matrices, coatings, and personal care products to prevent UV-induced degradation and yellowing, thereby extending the lifespan and maintaining the aesthetic properties of materials [2][3].

Synthesis of Complex Pharmaceutical and Agrochemical Intermediates

As a versatile building block, 5-Phenyl-1H-benzo[d][1,2,3]triazole is an essential intermediate in the synthesis of more complex molecules for drug discovery and agrochemical development . Its benzotriazole core is a known pharmacophore, and the phenyl group provides a handle for further functionalization to generate diverse chemical libraries . It is particularly useful in reactions like diazotization, intramolecular cyclization, and as a partner in click chemistry, enabling the rapid construction of molecular complexity .

Material Science: Functional Additives and Organic Electronics

The unique electronic properties conferred by the fused aromatic system and the triazole ring make 5-Phenyl-1H-benzo[d][1,2,3]triazole a candidate for use in material science applications, such as a component in organic electronics or as a functional additive [4]. Its thermal stability and potential for forming ordered structures, as seen in related benzotriazole derivatives, could be exploited in the development of organogels or as a crystallization medium for pharmaceuticals [4][5].

Application
Selection Property
Validation Focus
Corrosion inhibitor research for Cu alloys
Phenyl-substituted triazole core
Adsorption and inhibition efficiency testing
UV absorber development
Benzotriazole photostability
UV absorption spectrum and photodegradation assay
Pharmaceutical/agrochemical intermediate
Synthetic accessibility with phenyl handle
Functionalization and library synthesis
Material science additive
Electronic and thermal properties
Structural and performance characterization

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